3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. . The structure of this compound features a triazole ring fused to a pyridine ring, with a cyclobutyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutyl-substituted hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazolopyridine compounds .
Scientific Research Applications
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Triazolo[4,5-d]pyrimidine: Investigated for its anticancer properties.
Triazolo[4,3-a]quinoxaline: Studied for its potential as an antiviral agent.
Uniqueness
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclobutyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H14N4/c1-2-7(3-1)13-9-6-10-5-4-8(9)11-12-13/h7,10H,1-6H2 |
InChI Key |
HSYOIBUYOIFWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(CCNC3)N=N2 |
Origin of Product |
United States |
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